molecular formula C11H19NO2 B13581411 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid

1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid

Cat. No.: B13581411
M. Wt: 197.27 g/mol
InChI Key: CGHFMKTVZROYIQ-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid is a compound characterized by the presence of a pyrrolidine ring attached to a cyclopentane carboxylic acid moiety.

Preparation Methods

The synthesis of 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s presence contributes to the compound’s ability to bind to certain proteins or enzymes, influencing their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

Biological Activity

1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid is a compound that has garnered attention due to its unique structural features, particularly the presence of a pyrrolidine ring linked to a cyclopentane carboxylic acid. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Overview

The molecular formula of this compound is C9H15NC_9H_{15}N with a molecular weight of approximately 197.27 g/mol. The compound's structure allows for various interactions with biological targets, which may influence enzymatic activity and cellular mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes. The pyrrolidine ring enhances its binding affinity to various molecular targets, potentially leading to significant biological effects. Research indicates that compounds with similar structural features often exhibit comparable biological activities, including anti-inflammatory and analgesic properties.

Biological Activity and Applications

The following table summarizes the biological activities associated with this compound:

Biological Activity Description References
Enzyme Inhibition Potential inhibitor of specific enzymes involved in metabolic pathways.
Protein Binding Interacts with various proteins, influencing their activity.
Anti-inflammatory May reduce inflammation in cellular models.
Analgesic Properties Potential use in pain management therapies.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

  • In vitro Studies : In vitro assays demonstrated that the compound exhibits significant enzyme inhibitory activity, suggesting its potential as a therapeutic agent in metabolic disorders.
  • Animal Models : Animal studies indicated that administration of the compound resulted in reduced inflammatory markers, supporting its role as an anti-inflammatory agent.
  • Molecular Docking Studies : Computational studies revealed that the compound has favorable binding interactions with target proteins, which could lead to further development as a drug candidate.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound Name Structural Features Biological Activity
Pyrrolidine Derivatives Contains a pyrrolidine ringSimilar enzyme inhibition
Cyclopentane Carboxylic Acid Derivatives Includes cyclopentane carboxylic moietyComparable anti-inflammatory effects
Pyrrolidinone Derivatives Contains a pyrrolidinone ringDiverse biological activities

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

1-(pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H19NO2/c13-10(14)11(5-1-2-6-11)9-12-7-3-4-8-12/h1-9H2,(H,13,14)

InChI Key

CGHFMKTVZROYIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN2CCCC2)C(=O)O

Origin of Product

United States

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